molecular formula C21H15FN2O3 B3660873 4-fluoro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide CAS No. 433975-13-4

4-fluoro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B3660873
CAS No.: 433975-13-4
M. Wt: 362.4 g/mol
InChI Key: CQENGKANIMTMFH-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound with a molecular formula of C21H15FN2O3. This compound is known for its unique structural features, which include a benzoxazole ring fused with a benzamide moiety, and a fluorine atom attached to the benzene ring. The presence of these functional groups imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions One common method starts with the preparation of the benzoxazole core, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions

The final step involves the formation of the benzamide linkage. This can be accomplished by reacting the benzoxazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-hydroxy-N-[2-(4-hydroxyphenyl)-1,3-benzoxazol-5-yl]benzamide.

    Reduction: Formation of 4-fluoro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzylamine.

    Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Properties

IUPAC Name

4-fluoro-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c1-26-17-9-4-14(5-10-17)21-24-18-12-16(8-11-19(18)27-21)23-20(25)13-2-6-15(22)7-3-13/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQENGKANIMTMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201767
Record name 4-Fluoro-N-[2-(4-methoxyphenyl)-5-benzoxazolyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433975-13-4
Record name 4-Fluoro-N-[2-(4-methoxyphenyl)-5-benzoxazolyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433975-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-[2-(4-methoxyphenyl)-5-benzoxazolyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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